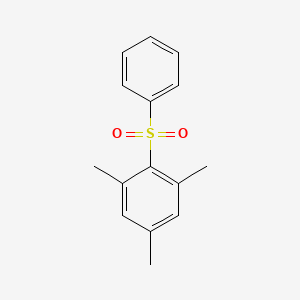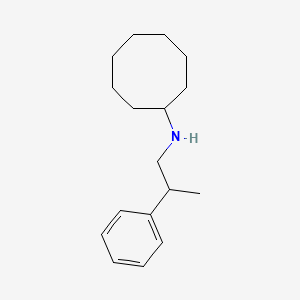![molecular formula C17H13Cl2N3OS B12485171 6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidinone core substituted with amino, phenyl, and dichlorophenylmethylsulfanyl groups, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2,4-dichlorobenzyl chloride, thiourea, and benzaldehyde under controlled conditions. The reaction proceeds through intermediate formation, followed by cyclization and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism of action of 6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-AMINO-2-{[(2,5-DICHLOROPHENYL)SULFANYL]ETHYL}SULFANYL-4(3H)-PYRIMIDINONE
- 6-AMINO-2-{[(4-METHYLPHENYL)SULFANYL]ETHYL}SULFANYL-4(3H)-PYRIMIDINONE
- 6-METHYL-2-{[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-4(3H)-PYRIMIDINONE
Uniqueness
6-AMINO-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenylmethylsulfanyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H13Cl2N3OS |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-7-6-11(13(19)8-12)9-24-17-21-15(20)14(16(23)22-17)10-4-2-1-3-5-10/h1-8H,9H2,(H3,20,21,22,23) |
Clave InChI |
KRCAADJUVYKUAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485088.png)

![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12485117.png)

![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methanamine](/img/structure/B12485148.png)

![1,3-dimethyl-5-{[(2-methylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485159.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
